2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl-
Overview
Description
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- is a heterocyclic organic compound with a quinolinone core structure. This compound is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to the quinolinone ring, and a methyl group attached at the 4a position. It is a derivative of quinolinone, which is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a quinoline derivative followed by cyclization. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of quinoline derivatives. This process can be carried out in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hexahydro configuration.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-4a-methyl-: Similar in structure but with a naphthalenone core instead of quinolinone.
2-Naphthalenol, 3,4,4a,5,6,7-hexahydro-4a-methyl-, 2-acetate: Another related compound with an acetate group.
Uniqueness
2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- is unique due to its specific quinolinone core structure, which imparts distinct chemical and biological properties compared to its naphthalenone counterparts. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4a-methyl-1,3,4,5,6,7-hexahydroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10-6-3-2-4-8(10)11-9(12)5-7-10/h4H,2-3,5-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDETJXGCHKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC=C1NC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483298 | |
Record name | 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58625-68-6 | |
Record name | 2(1H)-Quinolinone, 3,4,4a,5,6,7-hexahydro-4a-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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